molecular formula C15H22O4 B1490688 Ethyl 5-(3,5-dimethoxyphenyl)pentanoate CAS No. 197178-54-4

Ethyl 5-(3,5-dimethoxyphenyl)pentanoate

Cat. No.: B1490688
CAS No.: 197178-54-4
M. Wt: 266.33 g/mol
InChI Key: NYVRUSPOKCTJSA-UHFFFAOYSA-N
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Description

Ethyl 5-(3,5-dimethoxyphenyl)pentanoate: is an organic compound with the molecular formula C15H22O4 and a molecular weight of 266.333 g/mol. This compound is characterized by its phenyl group substituted with two methoxy groups at the 3 and 5 positions, and an ethyl ester group attached to a pentanoic acid chain.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3,5-dimethoxybenzaldehyde as the starting material.

  • Reaction Steps: The aldehyde group is first converted to a carboxylic acid through oxidation. This is followed by esterification with ethanol to produce the ethyl ester derivative.

  • Reaction Conditions: Oxidation can be achieved using reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2). Esterification is typically performed under acidic conditions with concentrated sulfuric acid (H2SO4) as a catalyst.

Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring efficient and cost-effective processes. Continuous flow reactors and automated systems are often employed to maintain consistency and quality.

Types of Reactions:

  • Oxidation: The aldehyde group in 3,5-dimethoxybenzaldehyde can be oxidized to a carboxylic acid.

  • Esterification: The carboxylic acid is then esterified with ethanol to form the ethyl ester derivative.

  • Reduction: Reduction reactions can be performed to convert the carboxylic acid to its corresponding alcohol.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2).

  • Esterification: Concentrated sulfuric acid (H2SO4).

  • Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

  • Oxidation: 3,5-Dimethoxybenzoic acid.

  • Esterification: this compound.

  • Reduction: 3,5-Dimethoxybenzyl alcohol.

Scientific Research Applications

Chemistry: Ethyl 5-(3,5-dimethoxyphenyl)pentanoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs. Industry: It is used in the fragrance industry due to its pleasant aroma and in the production of various chemical intermediates.

Mechanism of Action

The exact mechanism of action of Ethyl 5-(3,5-dimethoxyphenyl)pentanoate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially influencing biological processes.

Comparison with Similar Compounds

  • Ethyl 3,4-dimethoxyphenyl acetate: Similar structure but with a different position of methoxy groups.

  • 3,4-Dimethoxyphenethylamine: Related compound with a different functional group.

Uniqueness: Ethyl 5-(3,5-dimethoxyphenyl)pentanoate is unique due to its specific arrangement of methoxy groups and its ester functional group, which differentiates it from other similar compounds.

Properties

IUPAC Name

ethyl 5-(3,5-dimethoxyphenyl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-4-19-15(16)8-6-5-7-12-9-13(17-2)11-14(10-12)18-3/h9-11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVRUSPOKCTJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC1=CC(=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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